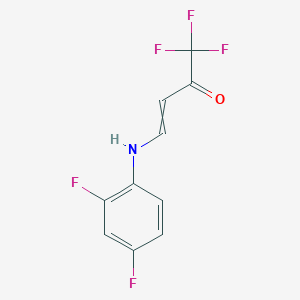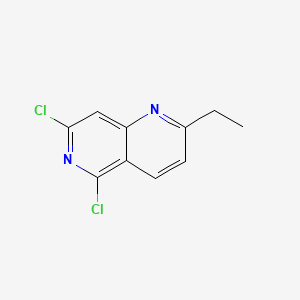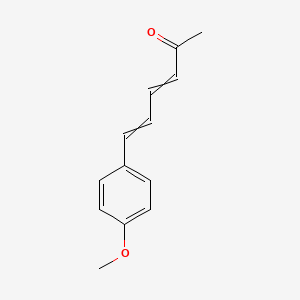![molecular formula C16H14BNO3 B14011824 6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxaborole moiety, which is known for its biological activity, and an indole ring, which is a common structure in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole typically involves multiple steps, starting from commercially available precursors. The key steps often include:
- Formation of the benzoxaborole ring through cyclization reactions.
- Introduction of the indole moiety via coupling reactions.
- Methoxylation to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
- Use of high-purity reagents and solvents.
- Implementation of advanced purification techniques such as chromatography.
- Scale-up of the reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole: can be compared with other benzoxaborole-containing compounds and indole derivatives.
Similar compounds: include 1-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)benzenesulfonamide and other benzoxaborole-indole hybrids.
Uniqueness
What sets 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole apart is its unique combination of the benzoxaborole and indole moieties, which may confer distinct biological activities and chemical properties not found in other compounds.
This detailed article provides a comprehensive overview of 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14BNO3 |
|---|---|
Molecular Weight |
279.1 g/mol |
IUPAC Name |
1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-5-methoxyindole |
InChI |
InChI=1S/C16H14BNO3/c1-20-14-4-5-16-11(8-14)6-7-18(16)13-3-2-12-10-21-17(19)15(12)9-13/h2-9,19H,10H2,1H3 |
InChI Key |
DGRXRBPLYYEOCD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N3C=CC4=C3C=CC(=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
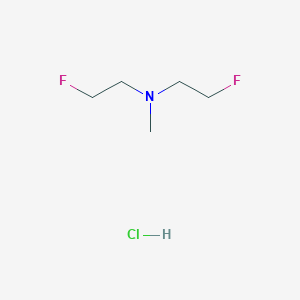

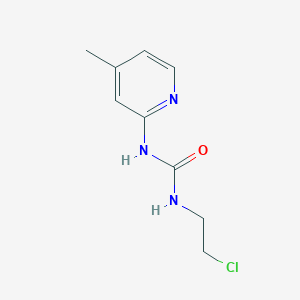
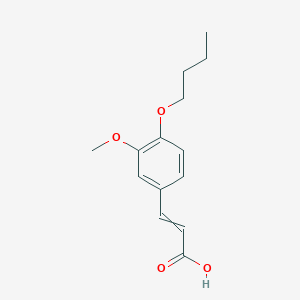
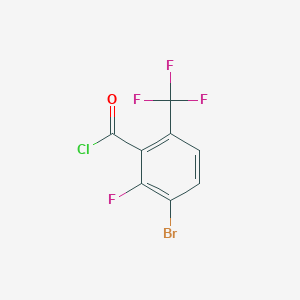
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
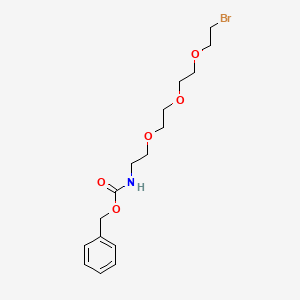
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
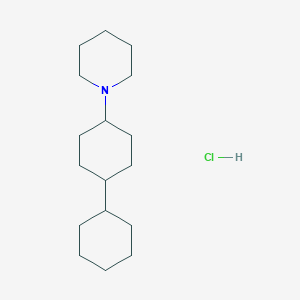
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
